molecular formula C22H26O3 B14603789 2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate CAS No. 58176-64-0

2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate

Cat. No.: B14603789
CAS No.: 58176-64-0
M. Wt: 338.4 g/mol
InChI Key: PVDQRORVRKLHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H26O3. It is a derivative of 2-propenoic acid, 2-methyl-, and is characterized by the presence of butoxy and diphenylethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate typically involves the esterification of 2-propenoic acid, 2-methyl-, with 2-butoxy-1,2-diphenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-butoxy-1,2-diphenylethyl ester: Similar in structure and properties.

    2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester derivative with different reactivity.

    2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate: A polymeric form with distinct applications.

Uniqueness

2-Butoxy-1,2-diphenylethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

58176-64-0

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(2-butoxy-1,2-diphenylethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C22H26O3/c1-4-5-16-24-20(18-12-8-6-9-13-18)21(25-22(23)17(2)3)19-14-10-7-11-15-19/h6-15,20-21H,2,4-5,16H2,1,3H3

InChI Key

PVDQRORVRKLHHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.